molecular formula C15H15NO2 B7549331 N-[3-(2-methoxyphenyl)phenyl]acetamide

N-[3-(2-methoxyphenyl)phenyl]acetamide

Cat. No.: B7549331
M. Wt: 241.28 g/mol
InChI Key: OBZXZBVYJRWORZ-UHFFFAOYSA-N
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Description

N-[3-(2-Methoxyphenyl)phenyl]acetamide is an aromatic acetamide derivative featuring a phenyl ring substituted with a methoxy group at the ortho position, linked to an acetamide moiety via a meta-substituted phenyl group. The methoxy group enhances solubility and influences electronic properties, making such compounds versatile in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[3-(2-methoxyphenyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11(17)16-13-7-5-6-12(10-13)14-8-3-4-9-15(14)18-2/h3-10H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZXZBVYJRWORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Analogs :

N-[4-[[(2R)-1-[4-[3-[(2-Methoxyphenyl)methoxy]propoxy]phenyl]-6-oxo-2-piperazinyl]methoxy]phenyl]acetamide (C₃₀H₃₅N₃O₆)

  • Features a complex piperazine ring and extended alkoxy chains. The 2-methoxyphenyl group enhances π-π stacking, while the piperazine moiety may confer basicity and hydrogen-bonding capacity .
  • Predicted properties: Boiling point 793.3°C, density 1.209 g/cm³ .

N-[5-Methoxy-2-[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl]acetamide (3j, C₂₄H₂₁NO₄) Contains dual methoxy groups on adjacent phenyl rings and a propen-1-yl ketone group. The conjugated system likely increases UV absorption and reactivity in cyclization reactions .

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (C₁₁H₈Cl₂N₂OS)

  • Substituted with electron-withdrawing chlorine atoms, contrasting with the electron-donating methoxy group. This reduces solubility but enhances stability and crystallinity .

Substituent Impact Table :

Compound Substituents Key Effects
Target Compound 2-methoxyphenyl, meta-phenylacetamide Enhanced solubility, potential CNS activity due to methoxy group
3j Dual methoxy, propen-1-yl ketone Increased conjugation, suitability for chalcone synthesis
Dichlorophenyl analog 2,6-dichloro, thiazolyl High crystallinity, antimicrobial potential
Carbazole derivative Tetrahydrocarbazole core Hedgehog pathway inhibition, anticancer applications
2.3 Physicochemical and Spectroscopic Properties
  • Melting Points :
    • Dichlorophenyl-thiazolyl acetamide: 489–491 K .
    • Methoxyphenyl derivatives: Generally lower melting points due to reduced crystallinity (e.g., 3j likely < 200°C based on similar structures) .
  • Spectroscopic Data :
    • NMR : Methoxy protons resonate at δ 3.7–3.9 ppm (¹H NMR), while acetamide carbonyls appear at δ 168–170 ppm (¹³C NMR) .
    • MS : High-resolution mass spectrometry (HRMS) confirms molecular ions, e.g., [M+H]+ at m/z 432.09694 for a dimethoxyphenyl analog .

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